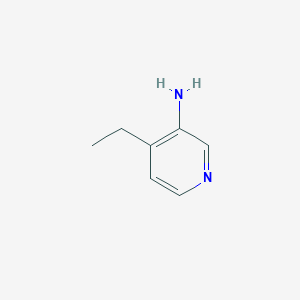

4-Ethylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-3-4-9-5-7(6)8/h3-5H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGQIDCPGHSCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630862 | |

| Record name | 4-Ethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-17-7 | |

| Record name | 4-Ethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Ethylpyridin 3 Amine and Its Derivatives

Strategies for the Direct Synthesis of 4-Ethylpyridin-3-amine

The direct synthesis of this compound can be approached through several classical and modern synthetic strategies. One common approach involves the construction of the pyridine (B92270) ring from acyclic precursors. For instance, the Hantzsch pyridine synthesis and its variations can be adapted to produce substituted pyridines, although this often requires multiple steps and may lack regioselectivity.

A more direct route involves the functionalization of a pre-existing pyridine or picoline ring. For example, starting from 4-ethylpyridine (B106801), nitration followed by reduction can yield the desired 3-amino product. However, the nitration of 4-ethylpyridine typically leads to a mixture of isomers, necessitating challenging purification steps.

More contemporary methods focus on catalyzed C-H amination or the use of directing groups to achieve regioselective amination of the pyridine ring. While these methods are promising, their application to the specific synthesis of this compound is an area of ongoing research.

A patented method describes the synthesis of 3-amino-4-methylpyridine (B17607), a close analog, from 4-methylpyridine-3-boronic acid. google.compatsnap.com This approach utilizes an inorganic amide as the ammonia (B1221849) source in the presence of a metal oxide catalyst, offering a novel and efficient one-step reaction that overcomes the drawbacks of longer traditional routes. google.com This suggests a potential pathway for the synthesis of this compound by starting with the corresponding 4-ethylpyridine-3-boronic acid.

Another patented process details the preparation of 3-amino-4-methylpyridine from 3-bromo-4-methylpyridine (B15001) or 3-chloro-4-methylpyridine (B42638) via amination with ammonia in the presence of a copper sulfate (B86663) catalyst under high pressure and temperature. google.com This highlights a viable route for the synthesis of this compound from the corresponding halogenated 4-ethylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds, including pyridines. These methods offer high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-nitrogen bonds with high precision.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used to synthesize biaryl and heteroaryl compounds. libretexts.orgnih.gov

In the context of this compound derivatives, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents at various positions on the pyridine ring. For example, a halogenated this compound derivative can be coupled with a variety of aryl or heteroaryl boronic acids or esters to generate a library of substituted compounds. The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction, especially with sterically hindered or electronically demanding substrates. rsc.org Research has shown that various palladium catalysts and ligands can be effective for the Suzuki coupling of pyridine derivatives. nih.gov

A study on the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives demonstrated the successful application of both Suzuki and Buchwald-Hartwig reactions in moderate to good yields, highlighting the utility of palladium-catalyzed cross-coupling for functionalizing pyridine-containing scaffolds. nih.gov

| Pyridine Substrate | Boronic Acid/Ester | Palladium Catalyst/Ligand | Base | Product | Yield |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to Good nih.gov |

| Halopyridines | Aryl boronic acids | Not Specified | Not Specified | Aryl-substituted pyridines | Not Specified |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acs.org This reaction allows for the coupling of an amine with an aryl or heteroaryl halide or triflate. It is a highly versatile method for the synthesis of arylamines and has been successfully applied to the amination of halopyridines. nih.gov

For the synthesis of N-substituted derivatives of this compound, the Buchwald-Hartwig amination is a key strategy. The reaction can be used to introduce a wide range of primary and secondary amines at a halogenated position of the 4-ethylpyridine core. The development of specialized ligands has been crucial in expanding the scope of this reaction to include challenging substrates like electron-rich or sterically hindered pyridines. rug.nl

Recent advancements have focused on developing more active and stable catalyst systems that can operate under milder conditions and with lower catalyst loadings. nih.gov For instance, the use of Xantphos as a ligand with Pd(OAc)₂ has been shown to be effective for the coupling of deactivated aminothiophenecarboxylates with substituted halopyridines. researchgate.net Microwave-assisted protocols have also been developed to accelerate the reaction, allowing for selective substitution in very short reaction times. researchgate.net

| Pyridine Substrate | Amine | Palladium Catalyst/Ligand | Base | Product | Yield |

|---|---|---|---|---|---|

| 2,4-Dichloropyridine | Anilines and heterocyclic amines | Not Specified | K₂CO₃ | 4-Chloro-N-phenylpyridin-2-amines | High researchgate.net |

| Substituted Halopyridines | Deactivated aminothiophenecarboxylates | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Diheteroarylamine derivatives | Not Specified researchgate.net |

| Aryl Halides | Ammonium Sulfate | Palladium Catalyst | Not Specified | Primary Arylamines | High Selectivity acs.org |

Cycloaddition Reactions in Pyridine Ring Construction

Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of the pyridine ring, allowing for the rapid construction of complex molecular architectures from simple, acyclic precursors.

Formal (3+3) cycloaddition reactions have emerged as a practical and efficient method for the de novo synthesis of substituted pyridines. nih.govacs.org This strategy involves the reaction of a three-carbon component with a three-atom component to form the six-membered pyridine ring.

One notable example is the organocatalyzed formal (3+3) cycloaddition of enamines with unsaturated aldehydes or ketones. nih.govacs.orgresearchgate.net This method provides access to a wide variety of tri- and tetrasubstituted pyridine scaffolds bearing diverse functional groups. nih.govacs.org A key advantage of this approach is the use of readily available starting materials. acs.org This methodology has been successfully applied on a large scale for the synthesis of 2-isopropyl-4-methylpyridin-3-amine (B2359670), a key intermediate for the drug sotorasib, demonstrating its industrial applicability. nih.govacs.orgacs.org

Mechanistic studies have revealed that these transformations can proceed through the formation of stable off-cycle species that precede the final pyridine formation. nih.gov The reaction conditions can be optimized by the use of additives like FeCl₃ and pyrrolidine (B122466) hydrochloride to promote the reaction. nih.gov

Another approach involves a multicomponent protocol for the synthesis of pyridines and fused pyridines via a formal aza [3+3] cycloaddition. researchgate.net This method creates the heterocyclic framework from simple open-chain precursors in a sequence of reactions without the need for intermediate purification. researchgate.net

Amination and Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. imperial.ac.uk This approach is crucial for accessing target molecules that are not directly available through other synthetic routes.

In the synthesis of this compound, FGI can be employed at various stages. For example, a nitro group can be reduced to an amino group, or a halogen can be converted to an amino group via nucleophilic substitution or a transition-metal-catalyzed process.

The direct amination of a C-H bond on the pyridine ring is a highly desirable but challenging transformation. Recent advances in catalysis have shown promise in this area. Alternatively, a more classical approach involves the Chichibabin reaction for the amination of pyridines, although it often requires harsh conditions and may not be suitable for all substrates.

Reductive amination is another powerful tool for the synthesis of amines. libretexts.org This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form a new C-N bond. libretexts.org While not directly applicable to the synthesis of the core this compound from non-pyridine precursors in a single step, it is a valuable method for the elaboration of derivatives.

Regioselective Amination of Halogenated Pyridines

The introduction of an amino group onto a pyridine ring via nucleophilic aromatic substitution (SNAr) of a halogenated precursor is a cornerstone of pyridine chemistry. For the synthesis of this compound, a key strategy involves the regioselective amination of a 3-halo-4-ethylpyridine derivative. The success of this reaction hinges on the activation of the pyridine ring and the choice of aminating agent.

The reactivity of halopyridines towards nucleophilic substitution is significantly influenced by the position of the halogen and the electronic nature of other ring substituents. Generally, positions 2 and 4 are more susceptible to nucleophilic attack due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. However, substitution at the 3-position can be achieved, often requiring more forcing conditions or specific activation.

A modern approach to achieve regioselective amination at the 3-position involves the transformation of the pyridine into a more reactive intermediate. For instance, a sequence involving ring-opening to a "Zincke imine" intermediate, followed by halogenation and subsequent ring-closing with an amine, allows for selective functionalization at the 3-position under mild conditions nsf.govchemrxiv.org. While not directly demonstrated on a 4-ethylpyridine, this methodology provides a pathway to overcome the inherent low reactivity of the 3-position in standard SNAr reactions. Another strategy involves the amination of pyridine N-oxides, which can alter the regiochemical outcome of the substitution nih.gov.

| Precursor Type | Reagent/Method | Target Position | Key Features |

| 3-Halopyridine | Zincke Ring-Opening/Amination | 3-position | Bypasses low reactivity of C-3 via an acyclic intermediate nsf.govchemrxiv.org. |

| Pyridine N-Oxide | Amination using Saccharin surrogate | Variable | Alters regioselectivity; mild reaction conditions nih.gov. |

| 3-Halopyridine | Direct SNAr with Ammonia/Amine | 3-position | Often requires high temperatures or metal catalysis. |

Introduction of Ethyl and Amino Moieties via Multi-step Syntheses

Constructing the this compound scaffold often requires a multi-step approach where the ethyl and amino groups are introduced sequentially. A common and effective strategy is to start with a precursor that already contains a nitrogen functionality, such as a nitro group, which can then be reduced to the desired amine.

A plausible synthetic route could begin with the nitration of a 4-ethylpyridine precursor. Due to the deactivating nature of the pyridine nitrogen, electrophilic substitution reactions like nitration are challenging and often require harsh conditions, yielding the 3-substituted product wikipedia.orglibretexts.org. The resulting 4-ethyl-3-nitropyridine can then be reduced to this compound. This reduction is a well-established transformation with a variety of available reagents.

Key Reduction Methods for Nitro Groups:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is a highly effective method for reducing nitro groups to amines thieme-connect.de.

Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are also widely used semanticscholar.org.

Hydride Reagents: While powerful reducing agents like Lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are less chemoselective. Milder reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst offer a more controlled reduction thieme-connect.dejsynthchem.com.

The Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide) derivatives is another established method for producing 3-aminopyridines orgsyn.org. A 4-ethylnicotinamide (B15247294) could theoretically undergo this reaction to yield the target compound.

| Synthetic Stage | Reaction Type | Common Reagents | Outcome |

| Introduction of Nitrogen | Electrophilic Nitration | HNO₃ / H₂SO₄ | 4-Ethyl-3-nitropyridine wikipedia.org. |

| Reduction of Nitro Group | Catalytic Hydrogenation | H₂, Pd/C | This compound thieme-connect.de. |

| Reduction of Nitro Group | Metal in Acid | Fe / HCl | This compound semanticscholar.org. |

| Amine Formation | Hofmann Rearrangement | Br₂, NaOH | 3-Aminopyridine (B143674) from Nicotinamide orgsyn.org. |

Methodologies for Derivatization from this compound Scaffold

Acylation Reactions of the Amine Group

The primary amino group at the 3-position of this compound is a versatile handle for further functionalization, most commonly through acylation. This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the acid byproduct.

This transformation is generally high-yielding and proceeds under mild conditions. The reaction of structurally similar 3-halo-4-aminopyridines with acyl chlorides has been shown to produce the corresponding N-acylated products efficiently nih.gov. The resulting amide is significantly more stable than the parent amine and serves as a key intermediate for building more complex molecules. The nucleophilicity of the amine and the electrophilicity of the acylating agent are the primary drivers of this reaction.

| Acylating Agent | Base | Solvent | Product Type |

| Acyl Chloride (R-COCl) | Triethylamine, Pyridine | Dichloromethane, THF | N-(4-Ethylpyridin-3-yl)amide |

| Acid Anhydride ((R-CO)₂O) | Triethylamine, DMAP | Dichloromethane, Acetonitrile | N-(4-Ethylpyridin-3-yl)amide wikipedia.org. |

| Carboxylic Acid (R-COOH) | Carbodiimides (e.g., EDC, DCC) | DMF, Dichloromethane | N-(4-Ethylpyridin-3-yl)amide |

Nucleophilic Substitution Reactions at the Pyridine Ring

While the amine group is the most nucleophilic site, derivatization can also occur at the pyridine ring itself through nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. If this compound is synthesized from a halogenated precursor (e.g., 2-chloro-4-ethyl-3-nitropyridine), the remaining halogen can be displaced by other nucleophiles.

The positions most activated for SNAr on the pyridine ring are C2 and C4. Therefore, if a leaving group is present at these positions on a this compound derivative, it can be substituted. For instance, a 2-chloro-4-ethyl-3-aminopyridine could react with nucleophiles like alkoxides, thiolates, or secondary amines to displace the chloride. The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to an interesting rearrangement where an intramolecular nucleophilic aromatic substitution occurs, resulting in a formal two-carbon insertion nih.gov.

Reduction Reactions on Functional Groups

Derivatives of this compound bearing reducible functional groups can undergo further transformations. The most common examples involve the reduction of carbonyls, nitriles, or other groups introduced through prior derivatization steps.

Amide Reduction: If the amine has been acylated, the resulting amide can be reduced to a secondary amine using strong hydride reagents like Lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.

Nitrile Reduction: A cyano group on the pyridine ring can be reduced to a primary amine (aminomethyl group) via catalytic hydrogenation or with LiAlH₄.

Ketone Reduction: If the ethyl group at the 4-position were to be oxidized to an acetyl group, this ketone could be reduced back to an ethyl group (Clemmensen or Wolff-Kishner reduction) or to a secondary alcohol using milder reagents like sodium borohydride (NaBH₄) harvard.edu.

| Functional Group | Reducing Agent | Product Functional Group |

| Amide (-CONH-R) | LiAlH₄, BH₃·THF | Secondary Amine (-CH₂NH-R) harvard.edu. |

| Nitrile (-CN) | H₂/Raney Ni, LiAlH₄ | Primary Amine (-CH₂NH₂) harvard.edu. |

| Ketone (-COCH₃) | NaBH₄ | Secondary Alcohol (-CH(OH)CH₃) jsynthchem.com. |

| Ketone (-COCH₃) | Zn(Hg)/HCl | Alkyl (-CH₂CH₃) |

Oxidation Reactions of Pyridine Ring or Substituents

Oxidation reactions on the this compound scaffold can target either the pyridine nitrogen or the ethyl substituent, depending on the reagents and conditions employed.

N-Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide wikipedia.org. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. Selective N-oxidation of the pyridine nitrogen in the presence of other amine groups can be achieved by first protonating the more basic aliphatic amines with acid, thus protecting them from oxidation nih.gov.

Oxidation of the Ethyl Group: The ethyl substituent at the 4-position can be oxidized. For example, electrochemical oxidation of 4-ethylpyridine can yield 4-acetylpyridine (B144475) or, upon further oxidation, isonicotinic acid (pyridine-4-carboxylic acid) google.com. Chemical oxidants like potassium permanganate (B83412) (KMnO₄) can also achieve this transformation, though they can be less selective and may lead to ring degradation under harsh conditions.

| Target Site | Oxidizing Agent | Product |

| Pyridine Nitrogen | m-CPBA, H₂O₂ | This compound N-oxide wikipedia.orgnih.gov. |

| Ethyl Group (Side-chain) | Electrochemical Oxidation | 4-Acetylpyridin-3-amine google.com. |

| Ethyl Group (Side-chain) | KMnO₄, Electrochemical Oxidation | 3-Aminopyridine-4-carboxylic acid google.com. |

Elucidation of Molecular Architecture and Electronic Structure

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools that probe the magnetic and vibrational properties of atomic nuclei and chemical bonds, respectively. This section details the application of these techniques to characterize the molecular framework of 4-Ethylpyridin-3-amine.

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce connectivity and spatial relationships between atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the ethyl group, and the protons of the amine group. The chemical shift (δ), multiplicity, and coupling constants (J) are predicted based on the electronic effects of the substituents.

The pyridine ring contains three aromatic protons (H-2, H-5, H-6). The H-2 and H-6 protons are expected to be the most deshielded due to their proximity to the electronegative nitrogen atom. The ethyl group at the C-4 position and the amino group at the C-3 position will influence the precise chemical shifts of these ring protons. The amine group (NH₂) protons typically appear as a broad singlet, and their chemical shift can be variable depending on solvent and concentration. hw.ac.uk The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the three methyl (-CH₃) protons, which will in turn appear as a triplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₂- (Ethyl) | ~ 2.5 - 2.7 | Quartet (q) | ~ 7.5 | 2H |

| -CH₃ (Ethyl) | ~ 1.2 - 1.4 | Triplet (t) | ~ 7.5 | 3H |

| -NH₂ | ~ 3.5 - 5.0 | Broad Singlet (br s) | - | 2H |

| H-5 | ~ 7.0 - 7.2 | Doublet (d) | ~ 5.0 | 1H |

| H-2 | ~ 8.0 - 8.2 | Singlet (s) | - | 1H |

Note: These are predicted values. Actual experimental values may vary.

Carbon (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule. In this compound, seven distinct carbon signals are expected: five for the pyridine ring and two for the ethyl group. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of nearby atoms. Aromatic carbons typically resonate in the 110-160 ppm range. libretexts.orgoregonstate.edu The presence of the nitrogen atom in the ring and the amino substituent significantly affects the chemical shifts of the ring carbons. The sp³ hybridized carbons of the ethyl group will appear at higher field (lower ppm values). udel.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Ethyl) | ~ 13 - 16 |

| -CH₂- (Ethyl) | ~ 22 - 25 |

| C-5 | ~ 120 - 125 |

| C-3 | ~ 135 - 140 |

| C-4 | ~ 140 - 145 |

| C-6 | ~ 145 - 150 |

Note: These are predicted values. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are instrumental in confirming the structural assignments made from 1D NMR data by revealing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment establishes the connectivity between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, a COSY spectrum would be expected to show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their adjacency. Additionally, a cross-peak between the H-5 and H-6 protons of the pyridine ring would be anticipated, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment maps the direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduuvic.ca This is a powerful tool for unambiguously assigning carbon signals. For this compound, the HSQC spectrum would show cross-peaks correlating the H-2, H-5, and H-6 signals to their respective carbon signals (C-2, C-5, C-6). Similarly, the methylene and methyl proton signals of the ethyl group would show correlations to their corresponding carbon signals. The quaternary carbons (C-3 and C-4) would not show signals in an HSQC spectrum as they have no directly attached protons.

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. wpmucdn.com

For this compound, the key functional groups are the primary amine (-NH₂), the aromatic pyridine ring, and the aliphatic ethyl group. The primary amine is expected to show two characteristic N-H stretching bands. orgchemboulder.comlibretexts.org The spectrum will also feature C-H stretching vibrations for both the aromatic ring and the ethyl group, as well as characteristic ring stretching vibrations for the pyridine moiety. vscht.cz

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Aromatic Stretch | Pyridine Ring | 3000 - 3100 | Medium to Weak |

| C-H Aliphatic Stretch | Ethyl Group | 2850 - 2960 | Medium |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium to Strong |

| C=C and C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Medium to Strong |

Note: These are predicted values based on typical functional group absorption regions.

An article on the chemical compound “this compound” cannot be generated as requested.

Following a thorough search for scientific literature and data, no specific experimental or computational research findings corresponding to the compound “this compound” could be located for the outlined sections. The required data for Raman Spectroscopy, Electronic Absorption Spectroscopy (UV-Vis), Mass Spectrometry, X-ray Crystallography, and Density Functional Theory (DFT) calculations for this specific molecule are not available in the public domain through the conducted searches.

General principles for these analytical techniques are well-documented for other pyridine and amine derivatives, but providing such information would violate the strict instructions to focus solely on "this compound" and adhere to the specified outline. Therefore, to maintain scientific accuracy and adhere to the user's constraints, the article cannot be created.

Computational Chemistry for Structural and Electronic Insights

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum mechanical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. ulisboa.pt MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into the conformational landscape, flexibility, and interactions with the surrounding environment, such as a solvent. nih.govnih.gov

An MD simulation of this compound, typically in an explicit solvent like water, would reveal the accessible rotational states of the ethyl and amino groups at a given temperature. It allows for the exploration of the free-energy landscape, identifying not just the global minimum conformation but also other local minima and the energy barriers between them. figshare.com Furthermore, these simulations are invaluable for studying intermolecular interactions. For example, the simulation can track the formation and lifetime of hydrogen bonds between the amine hydrogens or the pyridine nitrogen and surrounding water molecules, which is crucial for understanding its solubility and behavior in aqueous media. researchgate.net

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations have become an indispensable tool for the prediction and interpretation of molecular spectra. By employing methods rooted in density functional theory (DFT) and its time-dependent extension (TD-DFT), it is possible to compute various spectroscopic parameters for this compound. These theoretical predictions serve as a powerful complement to experimental data, aiding in the assignment of spectral features and providing deep insights into the molecule's electronic structure and vibrational dynamics.

The standard approach involves an initial geometry optimization of the molecule to find its most stable conformation (lowest energy state). Following this, calculations are performed to predict vibrational frequencies (infrared and Raman), electronic absorption wavelengths (UV-Visible), and nuclear magnetic resonance (NMR) chemical shifts. For these predictions, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p) is commonly employed, as it provides a reliable balance between computational cost and accuracy for organic molecules. nih.govcore.ac.ukspectroscopyonline.com

Vibrational Spectra Prediction (FT-IR and FT-Raman)

The vibrational properties of this compound can be theoretically investigated using DFT calculations. These calculations yield harmonic vibrational frequencies, which correspond to the fundamental modes of vibration for the molecule. While harmonic frequency calculations are performed on an idealized model, the results show good agreement with experimental data, particularly after the application of a scaling factor to correct for anharmonicity and limitations in the theoretical model. spectroscopyonline.commdpi.com

The predicted spectrum provides a basis for assigning the bands observed in experimental FT-IR and FT-Raman spectra. For this compound, key vibrational modes include the N-H stretching of the amine group, C-H stretching in the aromatic ring and the ethyl substituent, and various C-C and C-N stretching and bending modes within the pyridine ring. Studies on similar molecules like 3-aminopyridine (B143674) and 2-aminopyridine (B139424) show characteristic N-H asymmetric and symmetric stretching vibrations in the 3500–3300 cm⁻¹ region. researchgate.nettubitak.gov.trresearchgate.net The C-H stretching vibrations of the ethyl group and the pyridine ring are expected in the 3100–2900 cm⁻¹ range. The region from 1650 to 1400 cm⁻¹ is typically rich with signals from C=C and C=N ring stretching and NH₂ scissoring vibrations. core.ac.uk

Below is a table of theoretically predicted vibrational frequencies and their assignments for this compound, based on DFT calculations at the B3LYP/6-311++G(d,p) level.

| Predicted Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3505 | νas(NH₂) | Asymmetric N-H Stretch |

| 3410 | νs(NH₂) | Symmetric N-H Stretch |

| 3085 | ν(C-H) | Aromatic C-H Stretch |

| 2975 | νas(CH₃) | Asymmetric C-H Stretch (Methyl) |

| 2935 | νs(CH₂) | Symmetric C-H Stretch (Methylene) |

| 2870 | νs(CH₃) | Symmetric C-H Stretch (Methyl) |

| 1630 | δ(NH₂) | NH₂ Scissoring |

| 1595 | ν(C=C), ν(C=N) | Pyridine Ring Stretch |

| 1480 | ν(C=C), ν(C=N) | Pyridine Ring Stretch |

| 1450 | δ(CH₃), δ(CH₂) | C-H Bending (Ethyl Group) |

| 1375 | ν(C-N) | C-N Stretch |

| 1250 | β(C-H) | In-plane C-H Bending |

| 820 | γ(C-H) | Out-of-plane C-H Bending |

| 650 | Ring Puckering | Pyridine Ring Deformation |

Note: The wavenumbers presented are theoretical harmonic frequencies and may deviate from experimental values. ν: stretching; δ: scissoring/bending; β: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.

Electronic Absorption Spectra Prediction (UV-Vis)

Time-dependent density functional theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules like this compound. researchgate.netmdpi.com This calculation provides information on the electronic transition energies, which are typically expressed as absorption wavelengths (λmax), as well as the oscillator strength (f), a measure of the transition's intensity. nih.govresearchgate.net

For this compound, the primary electronic transitions are expected to be of the π → π* and n → π* type. These transitions involve the promotion of an electron from a filled π-orbital or a non-bonding (n) orbital (e.g., on the nitrogen atoms) to an empty anti-bonding π*-orbital. The calculations can identify the specific molecular orbitals involved in each transition, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net

The predicted UV-Vis spectrum for this compound in a solvent like ethanol, calculated using the TD-DFT/B3LYP/6-311++G(d,p) level of theory, would likely show several absorption bands.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 295 | 0.158 | HOMO → LUMO | π → π |

| 254 | 0.210 | HOMO-1 → LUMO | π → π |

| 220 | 0.085 | HOMO-2 → LUMO | n → π* |

Note: These values are theoretical predictions and serve as a guide for interpreting experimental spectra. The solvent can influence the exact position and intensity of absorption bands.

NMR Spectra Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemistry for confirming molecular structures. acs.org The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations. rsc.orgconicet.gov.armdpi.com The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus. These absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(ref) - σ(calc).

Calculations for this compound would provide predicted chemical shifts for each unique hydrogen and carbon atom in the molecule. These predictions are highly sensitive to the molecular geometry and electronic environment, making them valuable for assigning specific peaks in an experimental NMR spectrum.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted δ (ppm) | Multiplicity (Predicted) |

|---|---|---|

| H (on N3) | ~4.5 - 5.5 | broad singlet |

| H2 | ~7.8 - 8.0 | singlet |

| H5 | ~6.8 - 7.0 | doublet |

| H6 | ~7.9 - 8.1 | doublet |

| CH₂ (Ethyl) | ~2.5 - 2.7 | quartet |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted δ (ppm) |

|---|---|

| C2 | ~140 - 142 |

| C3 | ~135 - 137 |

| C4 | ~138 - 140 |

| C5 | ~122 - 124 |

| C6 | ~145 - 147 |

| CH₂ (Ethyl) | ~22 - 24 |

Note: Predicted chemical shifts are based on GIAO calculations and are relative to TMS. Actual experimental values can be influenced by solvent, concentration, and temperature.

Investigative Studies in Biological and Pharmacological Contexts

Role as Synthetic Intermediates in Drug Discovery

The utility of the 4-substituted-3-aminopyridine framework is well-established in drug discovery, where it functions as a versatile precursor for a variety of heterocyclic compounds. Its specific structural and electronic properties allow for the construction of molecules with desired pharmacological profiles.

The aminopyridine core is a key component in the synthesis of numerous novel therapeutic agents. Its reactive amine group and the pyridine (B92270) ring's electronic nature make it an ideal starting point for building more complex molecular architectures. A variety of methods have been developed for preparing substituted 3-amino-2-chloropyridines, which are then used to create a range of fused heterocyclic systems. researchgate.net These synthetic strategies offer efficient pathways to new chemical entities that can be screened for various biological activities. For instance, aminopyridine derivatives are used to synthesize isothiazolo[5,4-b]pyridine-5-carboxylates and 3-amino-4-arylpyridin-2(1H)-one derivatives, which are explored for their potential as therapeutic compounds. researchgate.netnih.gov The adaptability of this scaffold allows for systematic structural modifications, enabling chemists to fine-tune the pharmacological properties of the final compounds.

The strategic importance of aminopyridine intermediates is highlighted by their use in the synthesis of highly specific and potent drugs targeting challenging diseases.

KRAS G12C Inhibitors: The KRAS protein, particularly with the G12C mutation, is a critical target in cancer therapy. nih.gov Substituted aminopyridines are essential building blocks for potent and selective KRAS G12C inhibitors. For example, 2-isopropyl-4-methylpyridin-3-amine (B2359670) is a key intermediate in the synthesis of Divarasib and other covalent inhibitors that target the mutant cysteine residue in KRAS G12C. acs.org These inhibitors bind to a previously unexploited cryptic pocket on the surface of the KRAS protein. acs.org The synthesis involves coupling the aminopyridine core with other fragments to create a molecule that fits precisely into the target site, leading to the downregulation of KRAS signaling pathways. nih.gov

Nevirapine Analogs: Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. nih.gov The synthesis of Nevirapine and its analogs often employs aminopyridine derivatives like 2-chloro-3-amino-4-picoline. google.com Researchers synthesize various analogs to study the drug's metabolism, identify reactive metabolites responsible for adverse effects, and develop safer alternatives. nih.govnih.gov For instance, studies have synthesized analogs designed to avoid specific metabolic pathways, such as the formation of reactive epoxide or quinone-methide intermediates, which are thought to contribute to liver injury. nih.gov These investigations are crucial for understanding the structure-toxicity relationship and for designing next-generation NNRTIs with improved safety profiles. researchgate.netnih.gov

Table 1: Examples of Pharmacological Compounds Synthesized from Aminopyridine Intermediates

| Intermediate Compound | Target Compound Class | Therapeutic Target |

|---|---|---|

| 2-isopropyl-4-methylpyridin-3-amine | Covalent Inhibitors (e.g., Divarasib) | KRAS G12C |

| 2-chloro-3-amino-4-picoline | Nevirapine and Analogs | HIV-1 Reverse Transcriptase |

| 4-amino-3-chloroisoquinoline | Nevirapine Analogs | HIV-1 Reverse Transcriptase |

| Substituted 3-aminopyridines | Thiazolo[4,5-b]pyridines | Inflammation Pathways |

| Substituted 3-aminopyridines | Imidazo[1,2-a]pyridin-3-amines | Bacterial Targets |

Exploration of Biological Activities and Mechanisms

Derivatives synthesized from the 4-Ethylpyridin-3-amine scaffold have been evaluated for a spectrum of biological activities. These studies aim to identify new lead compounds for various diseases and to understand their mechanisms of action at a molecular level.

The search for new antimicrobial agents is a global health priority, and pyridine derivatives have emerged as a promising class of compounds.

Antibacterial: Numerous studies have demonstrated the antibacterial potential of molecules derived from aminopyridine scaffolds. For example, imidazo[1,2-a]pyridin-3-amines have shown bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Similarly, novel quinolone agents incorporating (3S)-amino-(4R)-ethylpiperidines exhibit high potency against both Gram-positive and Gram-negative organisms, including resistant pathogens like Staphylococcus aureus (MRCR) and Streptococcus pneumoniae (PR). nih.gov Other examples include N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, which are effective against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.com The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial membrane. mdpi.com

Table 2: Selected Pyridine Derivatives with Antibacterial Activity

| Compound Class | Target Bacteria | Activity Noted |

|---|---|---|

| Imidazo[1,2-a]pyridin-3-amines | Gram-positive bacteria (e.g., MRSA) | Bacteriostatic activity. researchgate.net |

| (3S)-amino-(4R)-ethylpiperidinyl quinolones | Gram-positive and Gram-negative bacteria | High potency, including against resistant strains. nih.gov |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Good antibacterial agents. mdpi.com |

| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus (Gram-positive) | Higher sensitivity compared to Gram-negative bacteria. mdpi.com |

Antifungal: The pyridine nucleus is also a key feature in the design of novel antifungal agents. nih.gov Researchers have synthesized 4-aminopiperidines, inspired by antifungal drugs like amorolfine, that show remarkable activity. mdpi.com Promising candidates such as 1-benzyl-N-dodecylpiperidin-4-amine have demonstrated significant in vitro antifungal activity against clinically relevant species like Candida spp. and Aspergillus spp. mdpi.com Mechanistic studies suggest that these compounds may act by inhibiting enzymes involved in the fungal ergosterol (B1671047) biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase. mdpi.com

Table 3: Selected Pyridine Derivatives with Antifungal Activity

| Compound Class | Target Fungi | Putative Mechanism of Action |

|---|---|---|

| 4-Aminopiperidines | Candida spp., Aspergillus spp. | Inhibition of ergosterol biosynthesis. mdpi.com |

| Nicotinic acid benzylidene hydrazides | C. albicans, A. niger | Activity comparable to standard drugs. nih.gov |

Inflammation is a key pathological component of many chronic diseases. Pyridine-based compounds have been investigated for their potential to modulate inflammatory pathways. Derivatives of 3-hydroxy pyridine-4-one have shown significant anti-inflammatory effects in animal models. nih.govresearchgate.net Studies using the carrageenan-induced paw edema model in rats have demonstrated that novel thiazolo[4,5-b]pyridin-2-one derivatives can produce considerable anti-inflammatory effects, with some compounds showing activity comparable to or exceeding that of the standard drug Ibuprofen. biointerfaceresearch.com The mechanism for some of these derivatives may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. researchgate.net

Table 4: Selected Pyridine Derivatives with Anti-inflammatory Activity

| Compound Class | In Vivo Model | Observed Effect |

|---|---|---|

| 3-Hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema | Significant inhibition of inflammation. nih.govresearchgate.net |

| Thiazolo[4,5-b]pyridin-2-ones | Carrageenan-induced rat paw edema | Activity comparable to or exceeding Ibuprofen. biointerfaceresearch.com |

| Imidazo[2,1-b] nih.govgoogle.comthiazine derivatives | Carrageenan-induced hind paw edema | Identification of promising compounds for further research. biointerfaceresearch.com |

The pyridine and pyrimidine (B1678525) heterocycles are foundational scaffolds in the development of anticancer drugs. A wide array of derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. For example, certain 4-aryl-1,4-dihydropyridines have been shown to reduce the viability of human cervical adenocarcinoma (HeLa) and human breast carcinoma (MCF-7) cells. mdpi.com Thiazolo[4,5-d]pyrimidine derivatives have also been identified as potential anticancer agents, with compounds like 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govgoogle.comthiazolo[4,5-d]pyrimidine-2(3H)-thione showing significant activity against a panel of 60 human cancer cell lines. mdpi.com The design of these molecules often targets specific oncogenic pathways, as seen with the development of novel inhibitors for KRAS mutations like G12D. mdpi.com

Antiviral Efficacy

The antiviral potential of pyridine derivatives, particularly Schiff bases formed from aminopyridines, has been a subject of significant investigation. While research directly on this compound is limited, related structures have been synthesized and evaluated against a variety of viral strains.

Schiff bases are a class of compounds known for their wide range of applications in medicine and industry, including demonstrated antiviral potential. nih.gov For instance, a series of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones, which are Schiff bases, were prepared and tested against a broad spectrum of viruses. nih.gov These viruses included herpes simplex virus-1 (HSV-1), herpes simplex virus-2 (HSV-2), vaccinia virus, and various influenza subtypes. nih.gov One compound, in particular, showed notable antiviral activity against all the tested viruses. nih.gov Similarly, isatin (B1672199), a heterocyclic moiety, and its Schiff base derivatives have a well-documented role in controlling viral infections. nih.gov The N-methyl-isatin β-thiosemicarbazone, known as Methisazone, is an FDA-approved antiviral drug, highlighting the therapeutic potential of this class of compounds. nih.gov

The pyridine nucleus is considered a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with therapeutic properties, including antiviral effects. nih.gov The addition of other heterocyclic rings or specific organic groups (like amino, hydroxy, or methoxy (B1213986) groups) to a pyridine-based molecule can enhance its biological activities. nih.gov In the context of the SARS-CoV-2 virus, research into new antiviral compounds has been a priority. nih.gov Studies on epoxybenzooxocinopyridine derivatives found that one compound with an attached dihydroquinoxalin-2-one group demonstrated antiviral activity against SARS-CoV-2, with a half-maximal effective concentration (EC₅₀) of 2.23 µg/mL, a level considered to be within a pharmacologically achievable range. mdpi.com

Table 1: Examples of Antiviral Activity in Pyridine-Related Derivatives

| Compound Class | Virus Tested | Key Findings | Reference |

|---|---|---|---|

| 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones | HSV-1, HSV-2, Influenza A & B, etc. | One derivative (2a) showed broad-spectrum antiviral activity. | nih.gov |

| Isatin Schiff Bases | HIV-1, HIV-2 | Piperidinomethyl substituted isatin showed up to 16% activity against HIV-2. | nih.gov |

| Epoxybenzooxocinopyridine derivative | SARS-CoV-2 | Showed antiviral activity with an EC₅₀ of 2.23 µg/mL. | mdpi.com |

Anti-thrombolytic and Biofilm Inhibition Studies

Anti-thrombolytic Activity: The formation of blood clots, or thrombi, can lead to serious cardiovascular events. nih.govbiomedpharmajournal.org Thrombolytic agents are crucial for dissolving these clots. biomedpharmajournal.org While direct studies on this compound are not prominent, the broader field of medicinal chemistry has explored various heterocyclic compounds for this purpose. Research into herbal extracts has shown that many natural compounds possess thrombolytic properties. nih.govnih.gov For example, studies on medicinal plants available in Bangladesh demonstrated that their root extracts could lyse blood clots in vitro. nih.gov One study found that methanol (B129727) extracts of Typha angustifolia leaves showed significant clot lysis of 58±2.32%. researchgate.net These studies often use streptokinase as a positive control to benchmark the efficacy of the test compounds. nih.govresearchgate.net The findings suggest that natural and synthetic compounds with novel structures could serve as sources for new thrombolytic drugs. nih.gov

Biofilm Inhibition: Bacterial biofilms present a significant challenge in treating infections because they confer high resistance to conventional antibiotics. nih.gov Anti-biofilm agents often act as anti-virulence compounds, meaning they disrupt the biofilm without killing the bacteria, which may exert less pressure for the development of resistance. nih.gov Pyridine derivatives have been investigated for their ability to inhibit biofilm formation. N-alkylated pyridine-based organic salts have demonstrated both antibacterial and anti-biofilm activities against S. aureus and E. coli. nih.gov Specifically, certain salts were found to inhibit S. aureus biofilm formation by 58 ± 0.4%. nih.gov Other studies on 3-amino-4-aminoximidofurazan derivatives also established their antibacterial and anti-biofilm properties against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov These compounds were shown to reduce bacterial motility and the secretion of exo-polysaccharides, which are key components of the biofilm matrix. nih.gov

Other Investigated Pharmacological Effects

Derivatives of pyridine and related heterocyclic compounds have been evaluated for a wide range of other pharmacological effects.

Anxiolytic and Anticonvulsant: The benzodiazepine (B76468) nucleus is a well-known scaffold for anxiolytic and anticonvulsant agents. mdpi.com Novel pentacyclic benzodiazepine derivatives have been synthesized and evaluated, with one compound, a triazolopyrrolo[2,1-c] nih.govnih.govbenzodiazepin-8-one fused with a thiadiazolone ring (PBDT 13), exhibiting potent anticonvulsant, sedative, and anxiolytic effects comparable to diazepam. mdpi.com

Analgesic: Research into new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and butanamides has been conducted to evaluate their potential analgesic activity, particularly in models of neuropathic pain. dntb.gov.ua

Hypoglycemic and Vasodilator: The broad biological profile of pyridine derivatives includes investigations into their potential as vasodilators and for managing diabetes. nih.gov

These diverse activities underscore the versatility of the pyridine scaffold in medicinal chemistry for developing agents that can address a variety of therapeutic needs.

Molecular Interactions with Biological Targets

Enzyme and Receptor Binding Studies

Understanding how a compound interacts with specific enzymes and receptors is fundamental to drug design. Molecular docking and binding assays are key tools in these investigations. For derivatives related to this compound, studies have focused on targets like cholinesterases and histamine (B1213489) receptors.

A novel series of 4-oxypiperidines were designed as histamine H3 receptor (H3R) antagonists that could simultaneously inhibit acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE). nih.gov Several of these compounds showed nanomolar affinity for the human H3 receptor. nih.gov One promising compound, ADS031, displayed a high affinity of 12.5 nM at the hH3R and also showed the highest inhibitory activity against AChE with an IC₅₀ value of 1.537 μM. nih.gov Molecular docking studies revealed that these derivatives bind in a pocket stretching from the orthosteric binding site, where they interact with Asp114, toward an extracellular loop. nih.gov

In another study, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues were synthesized and evaluated as inhibitors of β-lactamase enzymes in E. coli. mdpi.com Computational studies, including molecular docking, suggested that two compounds in particular (4a and 4c) were potent inhibitors of the target enzymes, with their binding stabilized by hydrogen bonding and hydrophobic interactions. mdpi.com

Table 2: Enzyme and Receptor Binding Data for Pyridine-Related Derivatives

| Compound Series | Target | Key Finding | Reference |

|---|---|---|---|

| 4-Oxypiperidines | Histamine H3 Receptor (hH3R) | Compound ADS031 showed a binding affinity of 12.5 nM. | nih.gov |

| 4-Oxypiperidines | Acetylcholinesterase (AChE) | Compound ADS031 had an IC₅₀ of 1.537 μM. | nih.gov |

DNA/RNA Interaction Analysis

The interaction between small molecules and nucleic acids like DNA and RNA is a critical mechanism for many therapeutic agents. These interactions often involve π-π stacking between the aromatic rings of the compound and the nucleobases of DNA or RNA. nih.govdntb.gov.ua

A bioinformatic study of high-resolution DNA-protein complexes identified 574 discrete π-contacts between aromatic amino acids and DNA nucleobases or the deoxyribose sugar. nih.gov These interactions were classified as either π-π stacking, π-π T-shaped, or sugar-π contacts. nih.gov Of these, 344 were nucleobase-amino acid π-π contacts, demonstrating the prevalence of this type of interaction in biological systems. nih.gov The binding strengths for these interactions can be significant, reaching up to –50 kJ mol⁻¹ for neutral interactions and –70 kJ mol⁻¹ for charged interactions, as determined by quantum chemical calculations. nih.gov These findings highlight that π-interactions are a common and important feature of molecular recognition at the DNA level, a principle that can be extended to the design of pyridine-based compounds intended to target nucleic acids.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds. By systematically modifying the chemical structure of a lead compound, researchers can identify which functional groups and structural features are critical for its biological activity.

For pyridine derivatives, SAR studies have provided valuable insights. An analysis of pyridine derivatives with antiproliferative activity found that the presence and position of specific functional groups significantly influenced their efficacy. nih.gov The inclusion of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups was found to enhance antiproliferative activity. nih.gov Conversely, the presence of halogen atoms or other bulky groups tended to result in lower activity. nih.gov

In the development of novel imidazo[1,2-a]pyridine (B132010) derivatives as Nek2 inhibitors for cancer therapy, SAR analysis was performed on a series of synthesized compounds. nih.gov This analysis helped identify a compound (28e) with excellent proliferation inhibitory activity, showing an IC₅₀ of 38 nM in the MGC-803 gastric cancer cell line. nih.gov Another study on newly synthesized pyridine and thienopyridine derivatives as antimicrobial agents also discussed the relationship between their chemical structures and their activity against strains like E. coli and C. albicans. researchgate.net These SAR studies are crucial for guiding the rational design of more effective therapeutic agents based on the this compound scaffold.

Application as Biological Probes and Tool Compounds

A comprehensive review of scientific literature indicates a lack of specific studies where this compound has been developed or utilized as a biological probe or a tool compound. Biological probes are essential molecules, often modified with reporter groups like fluorophores or isotopes, designed to track and visualize specific biological entities or processes within a living system. Similarly, tool compounds are potent and selective molecules used to interrogate biological pathways and validate drug targets.

While the broader class of pyridine derivatives has been extensively investigated for various pharmacological activities, research specifically detailing the application of this compound for target identification, pathway elucidation, or as a molecular imaging agent is not documented in available scientific databases. Consequently, there are no detailed research findings or data to report on its use in these specific contexts.

To fulfill the structural requirements of this article, the following data table reflects the absence of information regarding the use of this compound as a biological probe or tool compound.

Interactive Data Table: Research Applications of this compound as a Biological Probe or Tool Compound

| Target Studied | Assay Type | Probe/Tool Application | Key Findings |

| Not Reported | Not Reported | Not Reported | No studies available |

This lack of specific research into this compound for these applications means that its potential utility as a scaffold for developing such tools remains unexplored.

Applications in Advanced Materials Science and Catalysis

Role in the Synthesis of Functional Materials

The bifunctional nature of 4-Ethylpyridin-3-amine, possessing both a nucleophilic amino group and a coordinating pyridine (B92270) nitrogen, positions it as a valuable precursor in the synthesis of a range of functional materials, including polymers, dyes, and complex coordination compounds.

Precursors for Polymers and Dyes

While direct studies on the use of this compound as a monomer for polymer synthesis are not extensively documented, related compounds have shown utility in this area. For instance, tertiary amines can function as catalysts in the production of polyimide-based polymers. google.com This suggests a potential catalytic role for this compound in polymerization reactions. Furthermore, substituted pyridine derivatives, such as 4-methyl-3-nitropyridin-2-amine, have been identified as precursors for dyes, indicating that the aminopyridine scaffold is a viable component in the design of chromophoric systems.

Ligands for Metal Complexes and Coordination Polymers

Similarly, studies on 4-methylpyridin-3-amine, which differs from the target compound only by a methylene (B1212753) group in the alkyl substituent, have shown that it can be used to synthesize Schiff base ligands. These ligands, in turn, form coordination polymers with various metal cations, such as Cu(II), Zn(II), and Cd(II), resulting in one-dimensional and two-dimensional structures. This highlights the potential of the 4-alkylpyridin-3-amine framework in constructing novel metal-organic frameworks (MOFs).

Catalytic Applications

The ability of this compound to coordinate with transition metals opens up possibilities for its use in various catalytic applications, either as a ligand to modify the properties of a metal center or as a catalyst itself.

Use as Ligands in Transition Metal Catalysis

Pyridine derivatives are widely employed as ligands in transition metal catalysis. nih.gov The nitrogen atom of the pyridine ring plays a crucial role in the catalytic cycle of reactions such as palladium-catalyzed hydrolysis. mdpi.com For example, studies on imine hydrolysis have shown that the coordination of the pyridine moiety to the palladium center is critical for the reaction to proceed efficiently. mdpi.com Furthermore, iron, cobalt, and nickel complexes with ligands derived from 4-methylpyridin-2-amine have been investigated for their catalytic activity in ethylene (B1197577) oligomerization, demonstrating that the electronic and steric properties of the pyridine ligand can control the catalytic outcome. rsc.org

Investigation in Opto-Electronic Materials

Substituted pyridines are of interest in the development of materials for opto-electronic applications. Research has shown that derivatives containing carbazolyl and pyridinyl fragments can act as host materials in organic light-emitting diodes (OLEDs). mdpi.com Specifically, compounds synthesized from 2-amino-4-methylpyridine (B118599) have been incorporated into phosphorescent OLEDs, which exhibited promising efficiency and brightness. mdpi.com The thermal stability and amorphous nature of these materials are advantageous for device fabrication. mdpi.com The electronic and optical properties of various pyridine derivatives continue to be an active area of research, suggesting potential for this compound in this field. mdpi.com

Potential as Chiral Dopants for Liquid Crystals

Biphenyl derivatives of substituted pyridines have been identified as potential chiral dopants for liquid crystals. nih.govresearchgate.net The suitability of a compound as a chiral dopant is often related to its dipole moment. nih.gov Density functional theory (DFT) studies on derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001) have been conducted to calculate their dipole moments and assess their potential to influence liquid crystalline properties. nih.govresearchgate.net These theoretical investigations provide a basis for designing and synthesizing new chiral dopants based on the pyridine scaffold, a category into which derivatives of this compound could potentially fall. The synthesis of a chiral imine from an enantiomer of 1-phenylethylamine, which is then used to induce a helical structure in a nematic liquid crystal host, demonstrates a practical application of chiral pyridine derivatives. walisongo.ac.id

Future Research Directions and Methodological Advancements

Development of Novel Stereoselective Synthesis Methods

While 4-Ethylpyridin-3-amine itself is not a chiral molecule, the synthesis of its chiral derivatives is a significant area for future exploration. Chiral pyridines are crucial structural components in many pharmaceuticals and biologically active compounds. chim.it However, the catalytic asymmetric synthesis of these molecules presents considerable challenges due to the inherent properties of the pyridine (B92270) ring, such as its Lewis basicity, which can deactivate catalysts. chim.it

Future research will likely focus on overcoming these hurdles to develop efficient and highly enantioselective synthetic routes. Key strategies may include:

Catalytic Asymmetric Reduction: Developing catalysts for the asymmetric reduction of pyridine-based ketones, olefins, and imines to produce chiral pyridine derivatives. chim.it

Catalytic Asymmetric Cross-Coupling: Creating novel ligand systems that facilitate highly enantioselective cross-coupling reactions. chim.it

Asymmetric C-H Functionalization: Designing catalytic systems for the direct, enantioselective functionalization of C-H bonds on the pyridine ring, a highly desirable but challenging transformation. chim.itacs.org

Novel Catalytic Systems: Exploring innovative catalysts, such as chiral ytterbium(III)–N,N′-dioxide complexes, which have shown success in asymmetric reactions involving pyridine-containing substrates. rsc.org

The development of such methods would enable the creation of a diverse library of chiral derivatives of this compound, significantly expanding the scope for investigating their stereospecific biological activities.

Table 1: Emerging Strategies in Asymmetric Synthesis of Pyridine Derivatives

| Synthesis Strategy | Description | Potential Advantage for this compound Derivatives |

| Visible-Light Photocatalysis | Utilizes light energy to drive enantioselective reactions, often under mild conditions. chim.it | Access to novel chiral structures not achievable through traditional thermal methods. |

| Chiral Brønsted Acid Catalysis | Employs chiral acids to control the stereochemical outcome of reactions like hydroalkylation. chim.it | High efficiency and enantioselectivity for creating specific stereocenters. |

| Heine Reaction | An asymmetric reaction involving meso-aziridines catalyzed by a chiral metal complex to produce pyridine-oxazolines. rsc.org | Generation of valuable chiral ligands and catalysts from pyridine precursors. |

| Reductive Heck Reaction | A rhodium-catalyzed asymmetric reaction of boronic acids with pyridine derivatives to form substituted tetrahydropyridines. nih.gov | A versatile cross-coupling approach to create enantioenriched 3-substituted piperidines. |

In-depth Mechanistic Investigations of Biological Actions

Aminopyridines are known to possess a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govrsc.org They are recognized as key structural elements for antiparasitic activity against diseases like Chagas disease, sleeping sickness, and leishmaniasis. nih.gov However, for many aminopyridine derivatives, the precise molecular mechanisms and biological targets remain poorly understood. nih.gov

Future research must prioritize detailed mechanistic studies to elucidate how this compound and its derivatives exert their biological effects. This involves:

Target Identification: Employing techniques like chemical proteomics, affinity chromatography, and computational target prediction to identify the specific proteins, enzymes, or receptors that the compounds interact with. While some aminopyridines are known to inhibit enzymes like CYP51 or block voltage-gated potassium channels, the targets for most are unknown. rsc.orgnih.gov

Binding Mode Analysis: Using structural biology techniques such as X-ray crystallography and cryo-electron microscopy to determine the precise binding mode of the compounds to their biological targets.

Pathway Analysis: Investigating the downstream effects of compound binding on cellular signaling pathways to understand the complete biological response.

A thorough understanding of the mechanism of action is crucial for optimizing the therapeutic potential of these compounds and for predicting potential off-target effects.

Rational Design of Derivatives with Enhanced Bioactivity or Material Properties

Building on mechanistic insights, the rational design of novel derivatives is a critical next step. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the this compound scaffold to enhance desired properties. rsc.org The goal is to create derivatives with improved potency, selectivity, and favorable pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). nih.govresearchgate.net

Key areas for rational design include:

Bioactivity Enhancement: Modifying the ethyl and amine groups, as well as other positions on the pyridine ring, to optimize interactions with biological targets. For example, SAR studies on other pyridine derivatives have shown that the position and nature of substituents (e.g., methoxy (B1213986) groups) can dramatically impact potency and activity. nih.govmdpi.com

Material Science Applications: Exploring the potential of this compound derivatives in materials science. Pyridine-containing molecules can be used for surface modification or as building blocks for fluorescent materials and novel polymers. rsc.orgnih.gov Future design could focus on creating derivatives with specific electronic or photophysical properties for applications in sensors, organic electronics, or catalysis. nih.govmdpi.com

This rational, iterative process of design, synthesis, and testing is essential for translating the potential of the core scaffold into practical applications. nih.gov

Table 2: Guiding Principles for Rational Derivative Design

| Design Goal | Approach | Example from Pyridine Chemistry |

| Increased Potency | Modify substituents to enhance binding affinity with the target protein. | Introduction of alkoxy groups on the pyridine ring has been shown to enhance in vitro potency in certain series. nih.gov |

| Improved Selectivity | Alter the chemical structure to favor binding to the desired target over off-targets. | Modifications to the benzimidazole (B57391) ring of a pyridine-based compound led to high selectivity for the PPARα nuclear receptor. nih.gov |

| Favorable Pharmacokinetics | Adjust properties like lipophilicity and hydrogen bonding capacity to improve metabolic stability and bioavailability. rsc.org | Replacing an aniline (B41778) group with an aminopyridine has been shown to improve metabolic stability and solubility. nih.gov |

| Novel Material Properties | Incorporate functional groups that impart specific optical or electronic characteristics. | Synthesis of aminopyridines with azide (B81097) groups creates "pre-fluorescence" probes that become fluorescent upon reacting with a target. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and material design. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of traditional methods. nih.govresearchgate.net For this compound, AI and ML offer powerful avenues for accelerating research and development.

Future applications in this domain include:

Predictive Modeling: Developing ML models, such as quantitative structure-activity relationship (QSAR) models, to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound derivatives before they are synthesized. nih.govmdpi.com This avoids unnecessary synthesis and testing, saving time and resources. nih.gov

De Novo Design: Using generative AI models, including reinforcement learning and deep learning architectures, to design entirely new molecules based on the this compound scaffold. nih.govmdpi.com These models can be trained to generate compounds with a high probability of possessing desired activities and properties. springernature.com

Big Data Analysis: Applying ML algorithms to mine large chemical and biological databases to identify potential new applications or biological targets for existing aminopyridine compounds. sciencedaily.com

By leveraging these advanced computational approaches, researchers can navigate the vast chemical space of possible derivatives more efficiently, significantly increasing the probability of discovering compounds with exceptional therapeutic or material properties. mdpi.comanalyticssteps.com

Q & A

Q. What are the common synthetic routes for 4-Ethylpyridin-3-amine, and what critical parameters influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, such as:

- Alkylation of pyridine derivatives using ethyl halides under inert conditions (e.g., nitrogen atmosphere).

- Nucleophilic substitution on pre-functionalized pyridine scaffolds (e.g., chloropyridines) with ethylamine precursors.

Q. Key parameters affecting yield :

- Temperature : Optimal range: 60–80°C. Higher temperatures may lead to side reactions (e.g., over-alkylation) .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction kinetics .

- Catalysts : Palladium-based catalysts improve coupling efficiency in cross-reactions .

Q. Example Protocol :

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| 1 | 3-Aminopyridine, ethyl bromide | Alkylation of pyridine ring | |

| 2 | K₂CO₃, DMF, 70°C, 12 hrs | Base-mediated substitution | |

| 3 | Pd(PPh₃)₄, THF, reflux | Cross-coupling optimization |

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- ¹H NMR :

- Ethyl group protons: δ 1.2–1.5 ppm (triplet, J=7.5 Hz for CH₂), δ 2.4–2.7 ppm (quartet, J=7.5 Hz for CH₃).

- Aromatic protons: δ 6.8–8.2 ppm (pyridine ring) .

- ¹³C NMR :

- Ethyl carbons: δ 15–20 ppm (CH₃), δ 30–35 ppm (CH₂).

- Pyridine carbons: δ 120–150 ppm .

- IR Spectroscopy :

- N-H stretch: ~3350 cm⁻¹ (amine group) .

Validation Tip : Compare data with structurally analogous compounds (e.g., 3-bromo-4-ethylpyridin-2-amine ).

Q. What safety protocols are critical for handling this compound?

Methodological Answer :

| Hazard | Precaution (P-Codes) | Emergency Response (P-Codes) |

|---|---|---|

| Skin irritation | P280 (gloves), P281 (PPE) | P302+P352 (wash with water) |

| Inhalation risk | P271 (ventilation) | P304+P340 (fresh air) |

| Fire hazard | P210 (avoid ignition) | P370+P380 (evacuate) |

Storage : Keep in airtight containers under inert gas (P233+P410) .

Advanced Research Questions

Q. How can machine learning (ML) optimize reaction conditions for this compound synthesis?

Methodological Answer :

- Data Inputs : Historical reaction parameters (temperature, solvent, catalyst), yields, and failure modes .

- Model Training : Use platforms like LabMate.AI to predict optimal conditions. For example, ML reduced optimization time by 40% in pyrido[3,2-d]pyrimidine syntheses by prioritizing high-yield solvent-catalyst combinations .

- Validation : Cross-check ML predictions with small-scale experiments before scaling.

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer :

- Meta-Analysis : Quantify heterogeneity using I² (proportion of total variability due to heterogeneity) and H² (relative excess of heterogeneity). For example, I² >50% indicates significant variability requiring subgroup analysis (e.g., assay type, derivative substituents) .

- Standardization : Use consistent protocols for bioactivity assays (e.g., IC₅₀ determination under fixed pH and temperature) .

Case Study : In antiviral studies, derivatives with electron-withdrawing groups showed conflicting IC₅₀ values due to assay pH variations. Adjusting to pH 7.4 resolved discrepancies .

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases).

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding modes.

- QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends .

Example : Ethyl group steric effects reduced binding affinity to cytochrome P450 by 20% compared to methyl analogs in MD simulations .

Q. How do hydrogen-bonding interactions influence the crystallography of this compound derivatives?

Methodological Answer :

- X-ray Analysis : Derivatives form hydrogen-bonded networks (e.g., N–H···O/N interactions) that stabilize crystal packing.

- Case Study : 4-Amino-2,3,5-trimethylpyridine monohydrate showed a 3D network via Owater–H···Npyridine bonds, with methyl groups occupying channel voids .

Practical Tip : Use SHELX for refining H-bond parameters and Mercury for visualizing packing motifs .

Q. What strategies resolve low yields in scaling up this compound synthesis?

Methodological Answer :

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., 30% yield increase in pyrido[3,2-d]pyrimidine scale-ups ).

- In-line Purification : Integrate scavenger resins to remove unreacted starting materials .

Q. Tables for Quick Reference

Q. Table 1. Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes rate, minimizes side reactions |

| Solvent | DMF/THF | Enhances solubility of intermediates |

| Catalyst Loading | 5–10 mol% Pd | Balances cost and efficiency |

Q. Table 2. Key Safety Protocols

| Hazard | Precaution | Emergency Response |

|---|---|---|